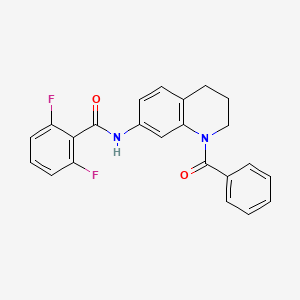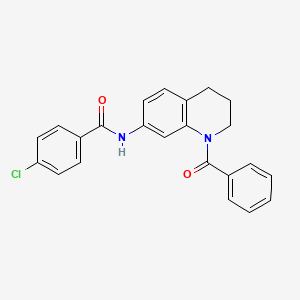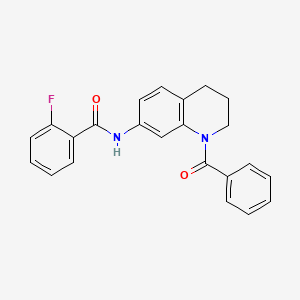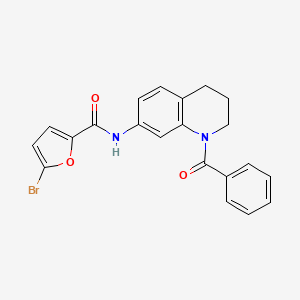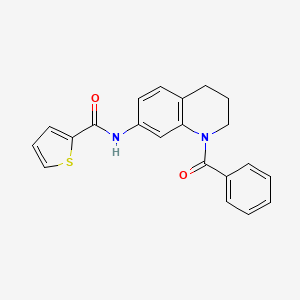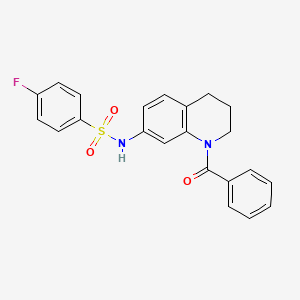
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-difluorobenzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-difluorobenzene-1-sulfonamide (NBTQFBS) is a novel compound with potential applications in a variety of scientific areas. It is a derivative of benzoylquinoline, a class of compounds known for its strong antioxidant and anti-inflammatory properties. NBTQFBS has been used in a variety of research studies and has been found to have a wide range of medicinal and therapeutic applications.
科学的研究の応用
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-difluorobenzene-1-sulfonamide has been used in a variety of scientific research studies. It has been found to have anti-inflammatory, antioxidant, and neuroprotective properties, and has been used in studies related to neurodegenerative diseases, cancer, and diabetes. It has also been used in studies related to drug delivery, as it can be used to transport drugs to specific target sites in the body.
作用機序
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-difluorobenzene-1-sulfonamide has been found to act through several different mechanisms. It has been found to inhibit the release of pro-inflammatory cytokines, such as TNF-α and IL-6, and to inhibit the activity of enzymes involved in the production of reactive oxygen species. It has also been found to activate the Nrf2-ARE pathway, which is involved in the regulation of the expression of antioxidant enzymes.
Biochemical and Physiological Effects
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-difluorobenzene-1-sulfonamide has been found to have a variety of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, to protect against neurodegenerative diseases, and to reduce the growth of cancer cells. It has also been found to reduce blood glucose levels in diabetic animals, and to improve cognitive function in animals.
実験室実験の利点と制限
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-difluorobenzene-1-sulfonamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and can be used in a variety of research studies. It is also relatively inexpensive and has a low toxicity profile. However, it is important to note that N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-difluorobenzene-1-sulfonamide is not approved for human use, and thus must be used with caution in laboratory experiments.
将来の方向性
For research include exploring its potential use in drug delivery, as well as its potential therapeutic applications in the treatment of neurodegenerative diseases, cancer, and diabetes. Additionally, further research into the mechanisms of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-difluorobenzene-1-sulfonamide could help to identify new ways to utilize its properties in the laboratory. Finally, further research into the safety and efficacy of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-difluorobenzene-1-sulfonamide could help to identify potential therapeutic uses in humans.
合成法
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-difluorobenzene-1-sulfonamide can be synthesized in several different ways. One method involves the reaction of 1-benzoyl-1,2,3,4-tetrahydroquinoline with 2,5-difluorobenzene-1-sulfonyl chloride in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction is typically carried out at a temperature of 80 °C and a pressure of 1 atm. The product is then purified by column chromatography and recrystallization.
特性
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-2,5-difluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F2N2O3S/c23-17-9-11-19(24)21(13-17)30(28,29)25-18-10-8-15-7-4-12-26(20(15)14-18)22(27)16-5-2-1-3-6-16/h1-3,5-6,8-11,13-14,25H,4,7,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUNMQWPYASUVJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)F)N(C1)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-difluorobenzene-1-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(2-fluorophenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide](/img/structure/B6568919.png)


